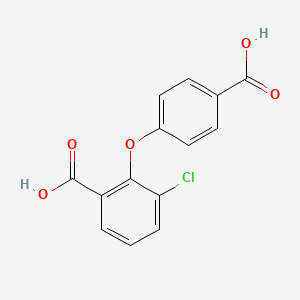
2-(4-Carboxyphenoxy)-3-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Carboxyphenoxy)-3-chlorobenzoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) attached to a phenoxy group, which is further substituted with a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carboxyphenoxy)-3-chlorobenzoic acid typically involves the reaction of 3-chlorobenzoic acid with 4-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to facilitate the formation of the ester linkage. The reaction mixture is then subjected to hydrolysis to yield the desired carboxyphenoxy compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The compound is typically purified through recrystallization or chromatography techniques to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Carboxyphenoxy)-3-chlorobenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
2-(4-Carboxyphenoxy)-3-chlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-Carboxyphenoxy)-3-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds with biological molecules, while the phenoxy and chlorine substituents can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Carboxyphenoxy)benzoic acid: Lacks the chlorine substituent, leading to different reactivity and applications.
3,5-Bis(4-carboxyphenoxy)benzoic acid: Contains additional carboxyphenoxy groups, resulting in more complex structures and properties.
4-Carboxyphenoxyacetic acid: Features an acetic acid moiety instead of the benzoic acid structure.
Uniqueness
2-(4-Carboxyphenoxy)-3-chlorobenzoic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential applications. The combination of the carboxyl, phenoxy, and chlorine groups makes it a versatile compound for various scientific and industrial purposes.
Propriétés
Numéro CAS |
88086-65-1 |
|---|---|
Formule moléculaire |
C14H9ClO5 |
Poids moléculaire |
292.67 g/mol |
Nom IUPAC |
2-(4-carboxyphenoxy)-3-chlorobenzoic acid |
InChI |
InChI=1S/C14H9ClO5/c15-11-3-1-2-10(14(18)19)12(11)20-9-6-4-8(5-7-9)13(16)17/h1-7H,(H,16,17)(H,18,19) |
Clé InChI |
SOSQLTUOAOUCKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















